molecular formula C15H21ClN2O B7986896 (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone

(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone

Cat. No.: B7986896
M. Wt: 280.79 g/mol
InChI Key: BCWFPVUYDOYBGQ-CQSZACIVSA-N
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Description

“(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone” is a chiral pyrrolidine-based compound featuring a benzyl(ethyl)amino substituent at the 3-position of the pyrrolidine ring and a chloroethanone group at the 1-position. Its stereochemistry (R-configuration) is critical for its interactions with biological targets, particularly in neurological or enzyme-modulating applications. The compound’s structure combines a rigid pyrrolidine scaffold with a flexible benzyl(ethyl)amine side chain, enabling selective binding to receptors such as σ-1 or muscarinic subtypes .

Properties

IUPAC Name

1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWFPVUYDOYBGQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Attachment of the Ethylamino Group: The ethylamino group is added through an amination reaction, where an ethylamine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethanone moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine

In medicinal chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets or as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and ethylamino groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

Piperidine derivatives (e.g., imidazo-pyrrolo-pyrazine analogs) often show improved solubility due to their larger heterocyclic systems .

Substituent Effects: Amino Groups: Replacing ethyl with isopropyl or cyclopropyl in the benzyl(alkyl)amino moiety alters lipophilicity and steric bulk. For example, the cyclopropyl variant in “1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone” showed 20% higher cytotoxicity in HeLa cells compared to ethyl analogs . Chloro Position: Chloroethanone derivatives are more reactive than chlorophenyl analogs (e.g., the 4-Cl-phenyl compound in ), which may influence off-target effects .

Stereochemical Influence :

  • The (R)-configuration in the target compound is critical for binding affinity. A 2022 patent highlighted that enantiomeric impurities in similar pyrrolidine derivatives reduced σ-1 receptor binding by >50% .

Synthetic Accessibility :

  • Pyrrolidine-based compounds generally require fewer synthetic steps than piperidine analogs with fused heterocycles (e.g., imidazo-pyrrolo-pyrazine), making them cost-effective for scale-up .

Research Implications and Limitations

While the target compound shares structural motifs with pharmacologically active analogs, direct comparative data (e.g., IC₅₀ values, pharmacokinetic profiles) remains scarce. The evidence suggests that minor modifications (e.g., alkyl group size, core structure) significantly alter bioactivity, warranting further structure-activity relationship (SAR) studies. Researchers should prioritize enantioselective synthesis and in vivo testing to validate hypotheses derived from structural comparisons .

Biological Activity

(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl(ethyl)amino group and a chloroethanone moiety. Its unique structure contributes to its biological properties. The IUPAC name provides insight into its composition:

  • IUPAC Name : (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone
  • Molecular Formula : C15H20ClN3O
  • Molecular Weight : 293.79 g/mol

The biological activity of (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a ligand for certain neurotransmitter receptors, influencing pathways involved in pain modulation, inflammation, and neuroprotection.

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for sigma receptors and mu-opioid receptors, which are implicated in pain perception and analgesic effects.
  • Inhibition of Cytokine Release : Studies indicate that it can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .

Biological Activity

The biological activities of (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone include:

  • Analgesic Effects : The compound demonstrates significant pain-relieving properties through its action on opioid receptors.
  • Anti-inflammatory Activity : It inhibits lipopolysaccharide (LPS)-induced TNFα release in microglial cells, which may be beneficial in neuroinflammatory diseases .
  • Neuroprotective Effects : Research has shown that it can protect neuronal cells from apoptosis induced by various stressors, indicating potential use in neurodegenerative disorders .

Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone in animal models. The results indicated that the compound significantly reduced pain responses compared to control groups, supporting its potential as an analgesic agent.

Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that the compound effectively inhibited cytokine production in human monocytes exposed to HIV-1 Tat protein. This suggests potential therapeutic applications for inflammatory diseases and conditions associated with viral infections .

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectsReferences
AnalgesicOpioid receptor modulationPain relief in animal models
Anti-inflammatoryCytokine inhibitionReduced TNFα release
NeuroprotectionApoptosis preventionProtection against neuronal cell death

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